molecular formula C12H15N3 B3161126 (4-Piperazin-1-ylphenyl)acetonitrile CAS No. 868244-47-7

(4-Piperazin-1-ylphenyl)acetonitrile

Cat. No. B3161126
CAS RN: 868244-47-7
M. Wt: 201.27 g/mol
InChI Key: ZVJSBJRCFXQOHX-UHFFFAOYSA-N
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Description

“(4-Piperazin-1-ylphenyl)acetonitrile”, also known as PAPAN, is a chemical compound that belongs to the class of organic compounds known as phenylpiperazines. It is commonly used in life science research .


Chemical Reactions Analysis

While specific chemical reactions involving “(4-Piperazin-1-ylphenyl)acetonitrile” are not detailed in the available sources, acetonitrile, a related compound, is known to be an important intermediate in organic synthesis . It can be used as a building block in various conversion reactions .

Scientific Research Applications

Piperazine Derivatives in Drug Design

Piperazine derivatives are recognized for their significance in the rational design of drugs. This moiety is found in a wide array of drugs with various therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory medications. The versatility of the piperazine ring allows for slight modifications in substitution patterns, leading to significant differences in the medicinal potential of resultant molecules. This flexibility makes piperazine a critical building block in drug discovery, aiding researchers in designing molecules for diverse diseases (Rathi et al., 2016).

Piperazine's Role in Antidepressants

The presence of a piperazine substructure is a common feature among many marketed antidepressants. This structural component is not only beneficial for CNS pharmacokinetics but also plays a significant role in the binding conformations of these agents, contributing to their therapeutic effects. The review of developments in piperazine-based antidepressants, including structure-activity relationship (SAR) studies, highlights the critical role of piperazine in enhancing the efficacy and potency of antidepressant compounds (Kumar et al., 2021).

Broad Pharmacological Activities

Piperazine and its derivatives exhibit a broad range of biological and pharmacological activities. These compounds have been studied for their anti-microbial, anti-tubercular, anticonvulsant, anti-depressant, anti-malarial, and anti-inflammatory activities. The versatility and efficacy of piperazine-containing compounds underline their importance in medicinal chemistry, offering potential pathways for the development of new therapeutic agents (Verma & Kumar, 2017).

Mechanism of Action

Target of Action

The primary targets of (4-Piperazin-1-ylphenyl)acetonitrile are 5-HT 1A receptors and D3 dopamine receptors . These receptors play crucial roles in the central nervous system. The 5-HT 1A receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin, and it’s involved in several biological and neurological processes. The D3 dopamine receptor is a protein that in humans is encoded by the DRD3 gene, and it’s involved in mood, reward, and addiction processes .

Mode of Action

(4-Piperazin-1-ylphenyl)acetonitrile interacts with its targets by binding to the 5-HT 1A and D3 dopamine receptors . This binding can modulate the activity of these receptors, leading to changes in the transmission of serotonin and dopamine signals within the brain.

Biochemical Pathways

The compound’s interaction with 5-HT 1A and D3 dopamine receptors affects the serotonin and dopamine signaling pathways . These pathways are involved in numerous physiological processes, including mood regulation, reward response, and cognitive functions. Alterations in these pathways can lead to various neurological and psychiatric conditions.

Pharmacokinetics

The molecular weight of the compound is 20127 , which may influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of (4-Piperazin-1-ylphenyl)acetonitrile’s action are related to its modulation of 5-HT 1A and D3 dopamine receptors . By interacting with these receptors, the compound can influence serotonin and dopamine signaling, potentially affecting mood, reward response, and other neurological functions.

properties

IUPAC Name

2-(4-piperazin-1-ylphenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c13-6-5-11-1-3-12(4-2-11)15-9-7-14-8-10-15/h1-4,14H,5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJSBJRCFXQOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Piperazin-1-ylphenyl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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